alpha-Campholenal

Description

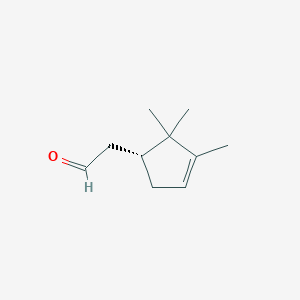

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCGGWYLHSJRFY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C1(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](C1(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044756 | |

| Record name | [(1R)-2,2,3-Trimethylcyclopent-3-en-1-yl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; refreshing sweet-woody odour | |

| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.918-0.924 | |

| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4501-58-0 | |

| Record name | α-Campholenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Campholenaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004501580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, (1R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [(1R)-2,2,3-Trimethylcyclopent-3-en-1-yl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CAMPHOLENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75LU5216DI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of alpha-Campholenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Campholenal, a monoterpenoid aldehyde, is a volatile organic compound naturally occurring in various plants and essential oils.[1][2] It is recognized for its characteristic sweet, woody, and refreshing odor.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in a structured format for ease of reference. This document also outlines general experimental methodologies for the determination of these properties and includes a visualization of a common synthesis workflow for this compound. This information is intended to support research and development activities in fields such as flavor and fragrance chemistry, medicinal chemistry, and materials science.

Chemical Identity and Structure

This compound, systematically named 2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde, is a chiral molecule with the molecular formula C₁₀H₁₆O.[1][4] Its structure consists of a substituted cyclopentene ring attached to an acetaldehyde moiety.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde[1] |

| CAS Number | 4501-58-0[1] |

| Molecular Formula | C₁₀H₁₆O[1] |

| Molecular Weight | 152.23 g/mol [1] |

| SMILES | CC1=CC--INVALID-LINK--CC=O[1] |

| InChI Key | OGCGGWYLHSJRFY-SECBINFHSA-N[4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various scientific and industrial contexts. These properties are summarized in the tables below.

Physical Properties

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[1] |

| Odor | Refreshing sweet-woody odor[1] |

| Boiling Point | 201.8 ± 9.0 °C at 760 mmHg[4]; 68-70 °C at 9 Torr[3]; 83.00 to 84.00 °C at 1.00 mm Hg[5]; 93.5-96 °C at 19 Torr[6] |

| Density | 0.918-0.924 g/cm³[1][4] |

| Refractive Index | 1.462-1.469[1][2] |

| Flash Point | 70.6 ± 7.8 °C[4]; 66.11 °C (TCC)[2] |

| Vapor Pressure | 0.415 mmHg @ 25.00 °C (estimated)[2] |

Solubility

Table 3: Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble[1][7]; 111.2 mg/L @ 25 °C (estimated)[2] |

| Ethanol | Miscible at room temperature[1][7] |

| Oils | Soluble[1][7] |

Experimental Protocols for Property Determination

Determination of Boiling Point

The boiling point of a liquid aldehyde like this compound can be determined using various methods, including:

-

Simple Distillation: The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at atmospheric pressure. For pressure-sensitive compounds, vacuum distillation is employed.

-

Ebulliometer: This instrument provides a precise measurement of the boiling point by maintaining equilibrium between the liquid and vapor phases.

Determination of Density

Density can be measured using several techniques:

-

Pycnometer: A pycnometer is a flask with a specific volume. The density is calculated by measuring the weight of the pycnometer filled with the sample and dividing it by its known volume.

-

Hydrometer: A hydrometer is floated in the liquid, and the density is read directly from a calibrated scale on the instrument.

-

Oscillating U-tube densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which is related to the sample's density.

Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through the substance, is typically determined using a refractometer . A few drops of the sample are placed on the prism of the refractometer, and the refractive index is read from the instrument's scale. The temperature must be controlled and reported as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is determined by adding a known amount of the solute (this compound) to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). For qualitative assessments, visual inspection of miscibility or the formation of a saturated solution is performed.

Synthesis Workflow

This compound is primarily synthesized through the catalytic rearrangement of alpha-pinene oxide.[4] This process is a key reaction in the fragrance and flavor industry.

Caption: Synthesis workflow of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its aldehyde functional group.

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, campholenic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.[4]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, alpha-campholenol, using reducing agents like sodium borohydride or lithium aluminum hydride.[4][8]

Biological and Industrial Relevance

This compound is a significant compound in several industries:

-

Fragrance and Flavor: Due to its pleasant aroma, it is used as a fragrance ingredient in perfumes, cosmetics, and household products.[1][4] It also serves as a flavoring agent in the food industry.[1]

-

Chemical Synthesis: It is a valuable intermediate in the synthesis of other aroma chemicals, particularly those with sandalwood-like scents.[4]

-

Potential Biological Activity: Some studies have suggested that this compound may possess antimicrobial and antifungal properties, indicating potential for further investigation in pharmaceutical applications.[4][9]

Conclusion

This technical guide has provided a detailed summary of the key physicochemical properties of this compound, along with general methodologies for their determination. The presented data and synthesis workflow offer a valuable resource for researchers and professionals working with this versatile monoterpenoid aldehyde. Further research into its biological activities and the development of specific analytical protocols will continue to expand its applications in various scientific and industrial domains.

References

- 1. This compound | C10H16O | CID 1252759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+)-alpha-campholenic aldehyde [flavscents.com]

- 3. echemi.com [echemi.com]

- 4. Buy this compound | 4501-58-0 [smolecule.com]

- 5. (+)-alpha-campholenic aldehyde, 4501-58-0 [thegoodscentscompany.com]

- 6. Campholenic aldehyde | 4501-58-0 [chemicalbook.com]

- 7. scent.vn [scent.vn]

- 8. alpha-CAMPHOLENOL | C10H18O | CID 61284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 4501-58-0: α-Campholenal | CymitQuimica [cymitquimica.com]

Alpha-Campholenal: A Technical Guide to Natural Sources and Extraction

Alpha-Campholenal, a monoterpene aldehyde, is a naturally occurring compound valued for its fresh, woody, and camphoraceous aroma.[1] It serves as a significant component in the flavor and fragrance industry and as an intermediate in the synthesis of various aroma chemicals and pharmaceuticals.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound and the scientific methodologies for its extraction, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrences of this compound

This compound is found in a variety of plants, contributing to their characteristic scents.[1] It has been identified in the essential oils of numerous species, including conifers, and specific plants such as Magnolia officinalis and Helichrysum taenari.[1][3] The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the part of the plant being analyzed.[4][5] Notable concentrations have been reported in the essential oils of several Eucalyptus and Juniperus species.[6][7]

Quantitative Analysis of this compound in Essential Oils

The following table summarizes the reported concentrations of this compound in various essential oils, providing a comparative overview for sourcing considerations.

| Essential Oil Source | Concentration of this compound (%) |

| Eucalyptus dalrympleana Maiden leaf oil (Ethiopia) | 4.00% |

| Marjoram oil sweet (Morocco) | 1.54% |

| Labdanum leaf oil | 0.80% |

| Labdanum oil | 0.78% |

| Wormwood oil (France) | 0.00-0.66% |

| Eucalyptus delegatensis R. Baker leaf oil (Ethiopia) | 0.40% |

| Cistus oil | 0.3% |

| Juniper berry oil | 0.20% |

| Eucalyptus globulus pseudoglobulus oil | 0.17% |

| Eucalyptus globulus oil | 0.11% |

| Myrtle oil | 0.08% |

| Lemon verbena oil (Turkey) | 0.05% |

| Laurel leaf oil (Turkey) | <0.10% |

| Croton flavens L. (welensali) leaf oil (Curacao) | trace% |

| Hypericum dogonbadanicum Assadi oil (Iran) | trace% |

(Data sourced from FlavScents)[6]

Extraction Methodologies for this compound

The extraction of this compound, as a volatile monoterpene, is commonly achieved through methods established for isolating essential oils and other terpenoids from plant matrices. The primary techniques employed are steam distillation, solvent extraction, and supercritical fluid extraction, each offering distinct advantages and limitations.

Steam Distillation

Steam distillation is a traditional and cost-effective method for extracting volatile compounds like terpenes.[8] The process involves passing steam through the plant material, which vaporizes the low-boiling-point terpenes.[8][9] The vapor mixture is then condensed and collected, upon which the essential oil, containing this compound, separates from the water.[9][10] While it is a simple and solvent-free method suitable for large-scale production, the high temperatures can potentially lead to the degradation of heat-sensitive compounds.[8]

This protocol is a generalized procedure for the extraction of essential oils from plant material.

-

Preparation of Plant Material: The plant material (e.g., leaves, flowers, or ground spices) is placed into a large, round-bottomed flask, not filled more than halfway to prevent foaming and excessive turbulence.[11] Water is added to just cover the plant material.[11]

-

Apparatus Assembly: A steam distillation apparatus is assembled using a round-bottomed flask, a Claisen adapter to prevent foaming from contaminating the distillate, a condenser, and a receiving flask.[11][12] The apparatus should be securely clamped.[13]

-

Heating and Distillation: The flask is heated to boil the water, generating steam that passes through the plant material.[11][14] The rate of distillation should be steady to ensure efficient extraction without causing the mixture to boil over into the condenser.[12][13]

-

Collection of Distillate: The steam, now carrying the volatile essential oils, is cooled in the condenser and collected in the receiving flask as a biphasic mixture of oil and water (hydrosol).[9][10] Distillation is continued until no more oil is observed in the newly forming distillate.[14]

-

Isolation of Essential Oil: The collected distillate is transferred to a separatory funnel. As most essential oils are immiscible with and less dense than water, they will form a layer on top.[9] The aqueous layer is drained, and the essential oil containing this compound is collected. Further purification can be achieved by drying the oil over anhydrous sodium sulfate.

Caption: Workflow for Steam Distillation.

Solvent Extraction

Solvent extraction is a versatile method that utilizes organic solvents to dissolve terpenes from the plant material.[4] The choice of solvent is critical and depends on the polarity of the target compound.[15] For terpenes like this compound, non-polar or moderately polar solvents such as hexane, ethanol, or a mixture of hexane and ethyl acetate are commonly used.[4][10][15] This method is efficient at extracting a wide range of compounds, but it requires a subsequent step to remove the solvent, which may leave residues if not performed carefully.[8]

This protocol outlines a general procedure for the solvent extraction of terpenes.

-

Preparation of Plant Material: Weigh between 100 mg and 1 g of dried and finely ground plant material.[15] Grinding in liquid nitrogen can improve extraction efficiency.[15]

-

Maceration: Place the powdered plant material in a glass vial or flask.[15] Add an appropriate extraction solvent, such as a hexane:ethyl acetate mixture (85:15 v/v), at a ratio of approximately 50:1 (solvent volume to plant material weight).[15] For quantification, an internal standard can be added to the solvent.[15]

-

Extraction: The mixture is agitated by shaking for at least 3-4 hours or left to macerate overnight to ensure thorough extraction.[10][15]

-

Filtration and Concentration: The mixture is filtered to separate the solid plant residue from the solvent extract. The filtrate, containing the dissolved terpenes, is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.[4]

-

Purification: The resulting crude extract can be further purified using chromatographic techniques, such as column chromatography with a silica stationary phase, to isolate this compound from other co-extracted compounds.[15]

References

- 1. Buy this compound | 4501-58-0 [smolecule.com]

- 2. foreverest.net [foreverest.net]

- 3. This compound | C10H16O | CID 1252759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. persianherb.com [persianherb.com]

- 6. (+)-alpha-campholenic aldehyde [flavscents.com]

- 7. (+)-alpha-campholenic aldehyde, 4501-58-0 [perflavory.com]

- 8. rootsciences.com [rootsciences.com]

- 9. ellementalpro.com [ellementalpro.com]

- 10. Terpene Extraction - Floraplex Terpenes [buyterpenesonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. www1.udel.edu [www1.udel.edu]

- 14. engineering.iastate.edu [engineering.iastate.edu]

- 15. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of α-Campholenal in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Campholenal is a monoterpenoid aldehyde of significant interest due to its aromatic properties and its role as a precursor in the synthesis of valuable pharmaceuticals and fragrance compounds. While its presence in various plant species, particularly in the essential oils of the Lamiaceae family, is well-documented, the complete enzymatic pathway for its biosynthesis has been a subject of ongoing research. This technical guide provides a comprehensive overview of the core biosynthetic pathway of α-Campholenal in plants, from its fundamental precursors to the final product. The guide details the established and hypothesized enzymatic steps, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and illustrates the metabolic and regulatory networks using pathway diagrams. This document is intended to serve as a resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Monoterpenoids are a diverse class of C10 isoprenoids that play crucial roles in plant defense, pollination, and as key components of essential oils. α-Campholenal, a bicyclic monoterpenoid aldehyde, is a notable constituent of the volatile fraction of several aromatic plants, including various Salvia species. Its unique chemical structure and biological activities have made it a target for metabolic engineering and synthetic biology approaches. Understanding the native biosynthetic pathway in plants is fundamental to these efforts. This guide synthesizes the current knowledge of the α-Campholenal biosynthetic pathway, which is believed to proceed from the universal monoterpene precursor, geranyl pyrophosphate (GPP), through the key intermediates α-pinene and α-pinene oxide.

The Core Biosynthetic Pathway

The biosynthesis of α-Campholenal in plants is a multi-step process that begins in the plastids with the methylerythritol 4-phosphate (MEP) pathway and involves a series of enzymatic transformations catalyzed by terpene synthases and likely cytochrome P450 monooxygenases.

Upstream Pathway: Formation of Geranyl Pyrophosphate (GPP)

The journey to α-Campholenal begins with the MEP pathway, which is localized in the plastids of plant cells. This pathway synthesizes the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] The condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by Geranyl Diphosphate Synthase (GPPS) to yield the C10 compound, Geranyl Pyrophosphate (GPP) . GPP is the universal precursor for all monoterpenes in plants.[2]

Cyclization to α-Pinene

The first committed step towards α-Campholenal is the cyclization of the linear GPP molecule to form the bicyclic monoterpene, α-pinene . This reaction is catalyzed by the enzyme α-pinene synthase (TPS-Pin) , a member of the terpene synthase (TPS) family.[3][4][5] Both (+)-α-pinene and (-)-α-pinene synthases have been identified in various plant species, indicating that the stereochemistry of the resulting α-pinene is genetically determined.[6]

Hypothesized Oxidation of α-Pinene to α-Pinene Oxide

The subsequent step is the oxidation of α-pinene to α-pinene oxide . While this enzymatic activity has been characterized in bacteria as an α-pinene monooxygenase , a homologous enzyme has not yet been definitively isolated and characterized from plants in the context of this pathway.[7] It is widely hypothesized that this oxidation in plants is catalyzed by a cytochrome P450 monooxygenase (CYP) .[6][8] These enzymes are known to be involved in the structural diversification of terpenoids through oxidative modifications.[9] Theoretical studies support the feasibility of this reaction.[6]

Hypothesized Isomerization to α-Campholenal

The final step in the proposed pathway is the rearrangement of α-pinene oxide to form α-Campholenal . This isomerization is a well-known chemical reaction that can be promoted by Lewis acids.[10] In a biological context, it is hypothesized that a specific plant enzyme, possibly an α-pinene oxide lyase or an isomerase , catalyzes this transformation. The presence of α-Campholenal in plant tissues strongly suggests that this enzymatic step occurs, although the specific enzyme responsible has yet to be identified.[11]

Quantitative Data

Quantitative data on the entire biosynthetic pathway of α-Campholenal in plants is limited, particularly concerning enzyme kinetics. However, data on the abundance of the key intermediates and the final product in various plant species are available. Additionally, extensive quantitative data exists for the chemical synthesis of α-Campholenal from α-pinene oxide.

Table 1: Abundance of α-Pinene and α-Campholenal in selected Salvia Species

| Plant Species | Plant Part | α-Pinene (%) | α-Campholenal (%) | Reference |

| Salvia adenophylla | Essential Oil | 16.2 | Not Reported | [12] |

| Salvia officinalis | Essential Oil | 0.1 | 0.4 | [11] |

| Salvia ringens | Essential Oil | Not Reported | 0.3 | [11] |

Table 2: Quantitative Data for the Chemical Isomerization of α-Pinene Oxide to α-Campholenal

| Catalyst | Solvent | Temperature (°C) | Conversion of α-Pinene Oxide (%) | Selectivity for α-Campholenal (%) | Reference |

| Ti-MCM-22 | Toluene | 70 | Total | 96 | [13] |

| Fe-MCM-41 | Toluene | 70 | Complete | 66 | [14] |

Signaling Pathways and Regulation

The biosynthesis of monoterpenes, including the precursors to α-Campholenal, is tightly regulated in plants. This regulation occurs at multiple levels, from gene expression to enzyme activity, and is influenced by both developmental cues and environmental stresses.

Experimental Protocols

The elucidation of the α-Campholenal biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification and Cloning of Candidate Genes

-

Transcriptome Analysis: RNA-sequencing of tissues known to produce α-Campholenal (e.g., glandular trichomes of Salvia) can identify candidate terpene synthase and cytochrome P450 genes based on their expression patterns and homology to known enzymes.

-

PCR Amplification: Based on the transcriptome data, gene-specific primers are designed to amplify the full-length coding sequences of candidate genes from cDNA.

Heterologous Expression and Purification of Recombinant Enzymes

-

Vector Construction: The amplified gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Transformation: The expression vector is transformed into a suitable host organism (E. coli is commonly used for terpene synthases, while yeast is often preferred for cytochrome P450s due to the requirement of a P450 reductase).

-

Protein Expression: The expression of the recombinant protein is induced (e.g., with IPTG in E. coli).

-

Purification: The recombinant protein is purified from the cell lysate, typically using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

In Vitro Enzyme Assays

-

Terpene Synthase Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., HEPES), MgCl₂ or MnCl₂, the substrate (GPP for α-pinene synthase), and the purified recombinant enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Extract the resulting monoterpene products with an organic solvent (e.g., hexane or pentane).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Cytochrome P450 Assay:

-

Prepare a reaction mixture containing a buffer, the substrate (e.g., α-pinene), the purified P450 enzyme, and a P450 reductase, along with a source of reducing equivalents (NADPH).

-

Incubate the reaction, extract the products, and analyze by GC-MS.

-

Quantification of Metabolites in Plant Tissues

-

Extraction: Extract the volatile compounds from the plant material using methods such as steam distillation, solvent extraction, or solid-phase microextraction (SPME).

-

GC-MS Analysis: Separate and identify the components of the extract using GC-MS. The identification is based on the retention time and mass spectrum compared to authentic standards.

-

Quantification: Quantify the amount of each compound using an internal standard and a calibration curve.

Visualizations

α-Campholenal Biosynthesis Pathway

Experimental Workflow for Enzyme Characterization

Conclusion and Future Perspectives

The biosynthesis of α-Campholenal in plants is a fascinating example of the intricate metabolic pathways that lead to the vast diversity of natural products. While the initial steps, from the MEP pathway to the formation of α-pinene, are well-established, the subsequent enzymatic transformations to α-Campholenal remain an active area of investigation. The definitive identification and characterization of the plant-specific cytochrome P450 monooxygenase and the α-pinene oxide isomerase/lyase are critical next steps. The elucidation of the complete pathway and its regulatory network will not only deepen our understanding of plant secondary metabolism but also provide the molecular tools necessary for the metabolic engineering of high-value pharmaceutical and fragrance compounds in microbial or plant-based systems. The protocols and data presented in this guide offer a solid foundation for researchers to build upon in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. (−)-alpha-pinene synthase - Wikipedia [en.wikipedia.org]

- 5. (+)-alpha-pinene synthase - Wikipedia [en.wikipedia.org]

- 6. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular recognition in (+)-alpha-pinene oxidation by cytochrome P450cam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Highly selective synthesis of campholenic aldehyde over Ti-MWW catalysts by α-pinene oxide isomerization - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of α-Campholenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for α-Campholenal, a monocyclic monoterpenoid aldehyde. The information is compiled to assist in the identification, characterization, and analysis of this compound in research and development settings.

Compound Overview

-

IUPAC Name: 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde

-

Molecular Formula: C₁₀H₁₆O

-

Molecular Weight: 152.23 g/mol .[1]

-

CAS Number: 4501-58-0.[1]

-

Appearance: Colorless liquid with a refreshing, sweet-woody odor.[1]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for α-Campholenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 1: ¹³C NMR Spectral Data for α-Campholenal

| Chemical Shift (ppm) | Carbon Atom Assignment |

| 203.2 | C10 (Aldehyde C=O) |

| 147.2 | C3 |

| 120.4 | C4 |

| 50.3 | C5 |

| 48.9 | C1 |

| 44.1 | C2 |

| 25.5 | C9 |

| 24.9 | C8 |

| 20.9 | C7 |

| 12.5 | C6 |

Data sourced from the Human Metabolome Database (HMDB).

Table 2: Predicted ¹H NMR Spectral Data for α-Campholenal

| Chemical Shift (ppm) | Multiplicity | Integration | Proton Assignment |

| 9.76 | t | 1H | H10 (Aldehyde) |

| 5.25 | m | 1H | H4 |

| 2.40 | m | 1H | H5 |

| 2.30 | m | 1H | H1a |

| 2.20 | m | 1H | H1b |

| 1.65 | s | 3H | H6 |

| 1.05 | s | 3H | H8 |

| 0.95 | s | 3H | H9 |

| 0.70 | s | 3H | H7 |

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following are characteristic absorption bands expected for α-Campholenal based on its structure.

Table 3: Predicted IR Absorption Data for α-Campholenal

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Strong | C-H stretch (alkane) |

| 2870 | Medium | C-H stretch (alkane) |

| 2720 | Medium | H-C=O stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1650 | Medium | C=C stretch (alkene) |

| 1465 | Medium | C-H bend (alkane) |

| 1375 | Medium | C-H bend (gem-dimethyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of α-Campholenal is available from the NIST WebBook.

Table 4: Mass Spectrometry Data for α-Campholenal

| m/z | Relative Intensity | Proposed Fragment Ion |

| 152 | 5% | [M]⁺ (Molecular Ion) |

| 109 | 100% | [M - C₃H₇]⁺ |

| 95 | 40% | [C₇H₁₁]⁺ |

| 81 | 65% | [C₆H₉]⁺ |

| 67 | 55% | [C₅H₇]⁺ |

| 41 | 80% | [C₃H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: A sample of α-Campholenal (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay to ensure full relaxation of the protons.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, resulting in singlets for each unique carbon. A wider spectral width is used (e.g., 0-220 ppm). Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: A drop of neat liquid α-Campholenal is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹). The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of α-Campholenal is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanned over a mass-to-charge ratio (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 40-200).

-

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of α-Campholenal.

Proposed Mass Spectrometry Fragmentation of α-Campholenal

Caption: Proposed fragmentation pathway for α-Campholenal in EI-MS.

References

The Enantioselective Biological Activities of alpha-Campholenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Campholenal, a monoterpene aldehyde, exists as two enantiomers: (+)-α-campholenal and (-)-α-campholenal. While research has indicated general biological activities for α-campholenal, including antimicrobial and antifungal properties, a significant gap exists in the scientific literature regarding the specific, differential activities of its individual enantiomers.[1] This technical guide provides a comprehensive overview of the known biological activities of α-campholenal, outlines detailed experimental protocols for assessing the biological activities of terpenoids, and presents hypothetical signaling pathways and experimental workflows. Due to the lack of specific quantitative data for α-campholenal enantiomers, this guide incorporates data from the closely related and well-studied α-pinene enantiomers as a surrogate to illustrate the principles of enantioselective bioactivity.

Introduction to this compound and Chirality

This compound is a naturally occurring monoterpenoid found in the essential oils of various plants.[2] It is recognized for its characteristic woody and herbaceous aroma and is utilized in the fragrance industry.[3][4] The presence of a chiral center in its structure gives rise to two non-superimposable mirror-image forms, or enantiomers: the (R)-(+)-enantiomer and the (S)-(-)-enantiomer.

In the field of drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties due to their differential interactions with the chiral environment of biological systems, such as enzymes and receptors. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

Reported Biological Activities of this compound (Racemic Mixture)

Research on α-campholenal has suggested a range of biological activities, although data specifying the contributions of each enantiomer is scarce.

Antimicrobial and Antifungal Activity

Interaction with Cytochrome P450 Enzymes

This compound has been reported to interact with cytochrome P450 (CYP450) enzymes.[1] These enzymes are critical in the metabolism of a wide array of xenobiotics and endogenous compounds. The interaction of α-campholenal with CYP450 enzymes could lead to the formation of various metabolites, which may possess different biological activities than the parent compound. The enantioselective metabolism of drugs by CYP450 enzymes is a well-documented phenomenon, suggesting that the (+)- and (-)-enantiomers of α-campholenal likely exhibit different metabolic profiles.

Modulation of Cell Signaling Pathways

There are indications that α-campholenal may modulate cellular signaling pathways, potentially through the inhibition of certain kinases.[1] Kinases play a crucial role in cell regulation, and their inhibition can have profound effects on cellular processes such as proliferation, differentiation, and apoptosis. The specific pathways affected by α-campholenal and the differential effects of its enantiomers remain an area for further investigation.

Enantioselective Biological Activity: A Case Study of alpha-Pinene Enantiomers

Given the limited enantiomer-specific data for α-campholenal, we present a case study on the closely related monoterpene, α-pinene, to illustrate the importance of stereochemistry in biological activity.

Antimicrobial Activity of (+)-α-Pinene and (-)-α-Pinene

A study on the antimicrobial activities of α-pinene enantiomers revealed significant differences in their efficacy. The (+)-α-pinene enantiomer exhibited notable microbicidal activity against a range of fungi and bacteria, whereas the (-)-α-pinene enantiomer showed no antimicrobial activity at the tested concentrations.[5]

Table 1: Minimum Inhibitory Concentration (MIC) of α-Pinene Enantiomers [5]

| Microorganism | (+)-α-Pinene MIC (µg/mL) | (-)-α-Pinene MIC (µg/mL) |

| Candida albicans | 3,125 | >20,000 |

| Cryptococcus neoformans | 117 | >20,000 |

| Rhizopus oryzae | 390 | >20,000 |

| MRSA | 4,150 | >20,000 |

Cytotoxicity of (+)-α-Pinene and (-)-α-Pinene

The cytotoxicity of α-pinene enantiomers has also been shown to be stereoselective. For instance, studies have demonstrated that the positive enantiomers of pinene can be more cytotoxic to certain cell lines than their negative counterparts.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activities of terpenoid enantiomers like α-campholenal.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted for testing the antimicrobial activity of essential oil components.

4.1.1. Materials

-

Test enantiomers ((+)-α-campholenal, (-)-α-campholenal)

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer

-

Sterile agar plates

4.1.2. Protocol

-

Inoculum Preparation: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of twofold dilutions of each enantiomer in the broth medium in a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the enantiomer that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto sterile agar plates. The plates are incubated for 24-48 hours. The MBC is the lowest concentration that results in no microbial growth on the agar plates.[6][7]

Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

4.2.1. Materials

-

Test enantiomers ((+)-α-campholenal, (-)-α-campholenal)

-

Cancerous and/or non-cancerous cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

4.2.2. Protocol

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of each enantiomer for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizations

Hypothetical Signaling Pathway for Enantioselective Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway where the enantiomers of a compound (e.g., this compound) could differentially induce apoptosis.

Experimental Workflow for Comparative Biological Activity Screening

This diagram outlines a logical workflow for the comparative screening of the biological activities of two enantiomers.

Conclusion and Future Directions

While this compound has demonstrated potential as a biologically active compound, the lack of enantiomer-specific data represents a critical knowledge gap. The significant differences in biological activity observed for the enantiomers of the related monoterpene, α-pinene, strongly suggest that the enantiomers of α-campholenal are also likely to exhibit distinct biological profiles.

Future research should focus on the chiral separation of α-campholenal and the subsequent individual evaluation of the (+)- and (-)-enantiomers in a battery of biological assays. Such studies are essential to fully characterize the therapeutic potential and toxicological profile of each enantiomer, which is a prerequisite for any further consideration in drug development. Investigating their differential effects on specific cellular targets and signaling pathways will provide a more complete understanding of their mechanisms of action and could unveil novel therapeutic applications.

References

- 1. Buy this compound | 4501-58-0 [smolecule.com]

- 2. This compound | C10H16O | CID 1252759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-alpha-campholenic aldehyde [flavscents.com]

- 4. (+)-alpha-campholenic aldehyde, 4501-58-0 [thegoodscentscompany.com]

- 5. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation and Stability of alpha-Campholenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Campholenal, a monoterpenoid aldehyde, is a versatile compound with applications in the fragrance, flavor, and pharmaceutical industries.[1] Its characteristic woody and pine-like aroma makes it a valuable ingredient in various consumer products. Beyond its sensory properties, this compound serves as a key intermediate in the synthesis of other valuable molecules. Understanding the degradation pathways and stability profile of this compound is paramount for ensuring product quality, efficacy, and safety, particularly in pharmaceutical applications where impurities and degradation products can have significant biological effects.

This technical guide provides a comprehensive overview of the current knowledge on the degradation and stability of this compound. It details the factors influencing its stability, outlines its known degradation pathways, and presents experimental protocols for its stability assessment.

Chemical and Physical Properties

A foundational understanding of this compound's properties is essential for any stability study.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [2][3] |

| Molecular Weight | 152.23 g/mol | [2][3] |

| Appearance | Colorless liquid | [4] |

| Odor | Woody, pine, herbal | [4] |

| Boiling Point (est.) | 207°C | [2] |

| Flash Point | 66.11°C | [4] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [2][3] |

| CAS Number | 4501-58-0 | [2][3][4] |

Factors Influencing Stability

The stability of this compound is susceptible to various environmental factors. The primary drivers of its degradation include:

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.

-

pH: The compound's stability can be affected by the pH of the medium, with good stability generally observed in alkaline conditions.

-

Oxygen: As an aldehyde, this compound is susceptible to oxidation in the presence of oxygen.

-

Microbial Contamination: Certain microorganisms can metabolize this compound, leading to its degradation.[1]

Degradation Pathways

The degradation of this compound can proceed through several pathways, including oxidation, reduction, and microbial transformation.

Chemical Degradation

Oxidation: The aldehyde functional group in this compound is a primary site for oxidation. Under oxidative conditions, it is converted to campholenic acid.[1] This reaction can be facilitated by common oxidizing agents.

Reduction: The aldehyde group can also be reduced to a primary alcohol, yielding alpha-campholenol.[1]

Acid and Base Catalyzed Degradation: While specific studies on the acid and base-catalyzed degradation of this compound are limited, aldehydes, in general, can undergo reactions such as aldol condensation in the presence of acids or bases.

Microbial Degradation

Research has indicated that this compound can be degraded by certain microorganisms. For instance, lactic acid bacteria have been shown to metabolize this compound, leading to the formation of novel terpenoidic metabolites.[1] Furthermore, studies on other terpenoid aldehydes have demonstrated the capability of bacteria, such as Pseudomonas species, to utilize these compounds as a carbon source.[5]

Below is a diagram illustrating the known and potential degradation pathways of this compound.

Stability and Forced Degradation Studies

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.

Experimental Protocols

The following are detailed methodologies for key experiments in a forced degradation study of this compound.

1. General Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Include a control sample stored under ambient conditions for comparison.

2. Acid and Base Hydrolysis:

-

Acidic Condition: Mix the this compound stock solution with 0.1 M hydrochloric acid.

-

Basic Condition: Mix the this compound stock solution with 0.1 M sodium hydroxide.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase for analysis.

3. Oxidative Degradation:

-

Mix the this compound stock solution with a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect it from light.

-

Monitor the degradation at various time intervals (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

4. Thermal Degradation:

-

Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

-

Also, prepare a solution of this compound in a suitable solvent and expose it to the same temperature.

-

Analyze the samples at specified time points (e.g., 1, 3, 7 days).

5. Photostability Testing:

-

Expose a solution of this compound to a light source with a defined output (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

-

Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples at appropriate time intervals.

The following diagram illustrates a typical workflow for a forced degradation study.

Analytical Methods for Stability Indicating Assays

A crucial aspect of stability studies is the use of validated, stability-indicating analytical methods that can separate the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound.

-

Column: A reversed-phase C18 column is commonly used for the separation of terpenoids.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. The addition of a buffer may be necessary to control the pH and improve peak shape.

-

Detection: UV detection is suitable for this compound, although the wavelength should be optimized for maximum sensitivity. A photodiode array (PDA) detector can provide spectral information to assess peak purity.

-

Derivatization: For enhanced detection, especially at low concentrations, derivatization of the aldehyde group with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be performed prior to HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile compounds like this compound and its potential degradation products.

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms) is generally effective.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: Split or splitless injection can be used depending on the concentration of the analyte.

-

Temperature Program: A temperature gradient is typically used to ensure the separation of compounds with different boiling points.

-

Detection: Mass spectrometry provides both quantitative data and structural information, which is invaluable for the identification of unknown degradation products.

The logical relationship for selecting an appropriate analytical method is depicted below.

References

Thermochemical Properties of alpha-Campholenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Campholenal, a monoterpenoid aldehyde, is a molecule of significant interest in the fields of fragrance, flavor, and pharmaceuticals. Its unique structural characteristics and biological activities necessitate a thorough understanding of its physicochemical and thermochemical properties. This technical guide provides a comprehensive overview of the known thermochemical data for this compound, details the computational methodologies used for their determination, and outlines standard experimental protocols applicable to such compounds. The guide also visualizes the key synthetic pathway for its production.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for the design of experimental and computational studies.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [1][2] |

| Molecular Weight | 152.23 g/mol | [1][2] |

| CAS Number | 4501-58-0 | [1] |

| IUPAC Name | 2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde | [1][2] |

| Appearance | Colorless liquid with a woody, camphor-like odor | [2] |

| Boiling Point | 68-70 °C at 9 Torr | [3] |

| Density | 0.918 - 0.924 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [2] |

Thermochemical Data

The thermochemical properties of this compound have been determined through computational methods, providing valuable insights into its energetic landscape. These properties are crucial for understanding its stability, reactivity, and potential for chemical transformations. The calculated thermochemical data at 298.15 K are summarized in Table 2.

| Thermochemical Property | Symbol | Value | Unit |

| Standard Enthalpy of Formation (gas) | ΔH°f,gas | -245.3 | kJ/mol |

| Standard Gibbs Free Energy of Formation (gas) | ΔG°f,gas | -65.8 | kJ/mol |

| Standard Entropy (gas) | S°gas | 445.9 | J/(mol·K) |

| Molar Heat Capacity at Constant Pressure (gas) | Cp,gas | 235.1 | J/(mol·K) |

| Molar Heat Capacity at Constant Volume (gas) | Cv,gas | 218.4 | J/(mol·K) |

| Enthalpy of Vaporization | ΔHvap | 48.7 | kJ/mol |

Data sourced from a computational study by Hernandez-Gomez et al. (2021) using group contribution methods.[4][5][6][7][8]

Methodologies for Determination of Thermochemical Properties

Computational Methodology: Group Contribution and DFT

The thermochemical data presented in this guide were derived from a comprehensive computational study employing Group Contribution Methods (GCMs) and Density Functional Theory (DFT) calculations.[4][5][6][7][8]

Group Contribution Methods (GCMs):

GCMs are a set of empirical methods used to estimate the thermochemical properties of a molecule by summing the contributions of its constituent functional groups. The Joback method was utilized to estimate the Gibbs free energy of formation of campholenic aldehyde.[8] This approach provides a rapid and often reliable estimation of thermodynamic properties, particularly when experimental data is scarce.

Density Functional Theory (DFT) Calculations:

For a more rigorous theoretical approach, DFT calculations were performed to determine the Gibbs free energy and heat of reaction for the isomerization of α-pinene epoxide to campholenic aldehyde.[4][5][6][7] The specific level of theory employed was PBE-D3/6-311G(d,p) .[4][5][6] This notation indicates the use of the Perdew–Burke–Ernzerhof (PBE) functional with Grimme's D3 dispersion correction, and the 6-311G(d,p) basis set. This combination is known to provide a good balance of accuracy and computational cost for organic molecules.

The general workflow for such a computational study is depicted below:

Standard Experimental Protocols

The following are standard experimental techniques used to determine the thermochemical properties of liquid organic compounds.

1. Bomb Calorimetry (for Enthalpy of Combustion and Formation):

This technique is used to measure the heat of combustion of a substance at constant volume. From this, the standard enthalpy of formation can be calculated.

-

Apparatus: A high-pressure stainless steel container (the "bomb"), a water bath with a stirrer, a high-precision thermometer, and an ignition system.

-

Procedure:

-

A precisely weighed sample of the liquid (e.g., this compound) is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with excess pure oxygen.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.

-

2. Differential Scanning Calorimetry (DSC) (for Heat Capacity and Enthalpy of Phase Transitions):

DSC is a versatile technique used to measure changes in heat flow to a sample as a function of temperature. It can be used to determine heat capacity, melting points, and enthalpies of fusion and vaporization.

-

Apparatus: A DSC instrument containing two pans (one for the sample, one for a reference), a furnace to heat the pans at a controlled rate, and a system to measure the differential heat flow.

-

Procedure for Heat Capacity of a Liquid:

-

A baseline is established by running the empty sample and reference pans through the desired temperature program.

-

A known mass of a standard material (e.g., sapphire) is placed in the sample pan and the run is repeated.

-

The standard is replaced with a precisely weighed sample of the liquid (e.g., this compound) and the run is performed a third time under identical conditions.

-

The heat capacity of the sample is calculated by comparing the heat flow signals from the baseline, standard, and sample runs.

-

Synthesis of this compound

This compound is commonly synthesized via the acid-catalyzed isomerization of α-pinene oxide. This reaction is a key industrial process for the production of this valuable fragrance ingredient.

The reaction proceeds through the opening of the epoxide ring in α-pinene oxide, initiated by an acid catalyst (typically a Lewis acid), to form a carbocation intermediate. This intermediate then undergoes a rearrangement to yield the final product, this compound.[4][5][6][7]

Conclusion

This technical guide has summarized the available thermochemical data for this compound, which has been primarily derived from computational studies. The detailed computational methodology provides a transparent and reproducible basis for these values. While experimental data remains a critical need for validation, the theoretical values presented here offer a strong foundation for researchers and professionals working with this compound. The outlined standard experimental protocols serve as a reference for future work to determine these properties empirically. The visualization of the synthesis pathway provides a clear overview of its production from a readily available precursor. Further experimental investigation into the thermochemical properties of this compound is highly encouraged to complement and validate the computational findings.

References

- 1. This compound | C10H16O | CID 1252759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 4501-58-0 [smolecule.com]

- 3. (+)-alpha-campholenic aldehyde, 4501-58-0 [thegoodscentscompany.com]

- 4. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]

- 5. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]

- 6. Thermodynamics of the Isomerization of Monoterpene Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamics of the Isomerization of Monoterpene Epoxides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Olfactory Response to α-Campholenal: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive framework for investigating the olfactory receptor (OR) response to the monoterpene aldehyde, α-Campholenal. Geared towards researchers, scientists, and professionals in drug development, this document outlines the core methodologies, data interpretation strategies, and signaling pathways involved in characterizing the interaction between this fragrant molecule and the olfactory system. While direct studies on α-Campholenal's interaction with specific olfactory receptors are not yet prevalent in public literature, this guide leverages established protocols and knowledge of structurally similar odorants to propose a robust research strategy.

α-Campholenal, with its characteristic fresh, woody, and camphoraceous aroma, is a significant compound in the fragrance industry and a key intermediate in the synthesis of sandalwood-like scents.[1][2][3] Its structural properties suggest a potential interaction with a subset of the approximately 400 functional olfactory receptors in the human genome.[4][5] Understanding which receptors are activated by α-Campholenal is a critical step in deciphering the combinatorial code of olfaction.

Candidate Olfactory Receptors and Rationale

Given that α-Campholenal is utilized in the synthesis of sandalwood fragrances, a logical starting point for investigation is the family of olfactory receptors known to respond to sandalwood-type molecules.[3] One such receptor, OR2AT4 , has been identified to be activated by Sandalore, a synthetic sandalwood odorant.[6][7] This suggests that OR2AT4 and other receptors with similar binding pocket characteristics may be potential targets for α-Campholenal. The exploration of the broader family of receptors responsive to terpenes and aldehydes is also a promising avenue.

Experimental Protocols for Olfactory Receptor Deorphanization

The process of identifying the specific olfactory receptor(s) that respond to a particular odorant is known as deorphanization.[8] Two primary in vitro methods are widely used for high-throughput screening of odorant-receptor interactions: the luciferase reporter assay and the calcium imaging assay.[9][10]

Luciferase Reporter Assay

This assay quantitatively measures the activation of the G-protein-coupled olfactory receptor signaling cascade.[4][5][11] Upon odorant binding to the OR, a signaling cascade is initiated, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP drives the expression of a luciferase reporter gene, and the resulting luminescence is measured.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Hana3A cells, a derivative of HEK293 cells engineered for robust OR expression, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[8]

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are co-transfected with plasmids encoding the following:

-

The specific human olfactory receptor (OR) of interest.

-

Receptor-Transporting Protein 1 short (RTP1S), a chaperone protein that enhances OR trafficking to the cell surface.[12]

-

A luciferase reporter gene under the control of a cAMP response element (CRE-luc).

-

A Renilla luciferase plasmid (pRL-SV40) as an internal control for transfection efficiency.

-

The M3 muscarinic acetylcholine receptor to enhance the signal.[4]

-

-

-

Odorant Stimulation:

-

24 hours post-transfection, the culture medium is replaced with a serum-free medium containing α-Campholenal at various concentrations (typically ranging from 1 µM to 1 mM). A vehicle control (DMSO) is also included.

-

Cells are incubated with the odorant for 4-6 hours.[9]

-

-

Luminescence Measurement:

-

The Dual-Glo Luciferase Assay System is used to measure both firefly and Renilla luciferase activity sequentially in each well using a luminometer.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

-

Calcium Imaging Assay

This method directly visualizes the increase in intracellular calcium ([Ca2+]) that occurs upon OR activation.[9][13][14] The binding of an odorant to an OR triggers a G-protein-mediated signaling cascade that leads to the opening of ion channels and a rapid influx of calcium.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured and seeded in 96-well plates as described for the luciferase assay.

-

Cells are co-transfected with plasmids for the specific OR and RTP1S.

-

-

Calcium Indicator Loading:

-

Odorant Stimulation and Imaging:

-

The plate is placed in a fluorescence plate reader or under a fluorescence microscope equipped with an automated liquid handling system.

-

A baseline fluorescence reading is taken.

-

A solution of α-Campholenal is injected into the wells, and the change in fluorescence intensity is recorded over time (typically for 15-30 seconds).[9]

-

-

Data Analysis:

-

The response is calculated as the change in fluorescence (ΔF) divided by the baseline fluorescence (F0).

-

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in clear, structured tables to facilitate comparison.

Table 1: Dose-Response of Olfactory Receptors to α-Campholenal (Luciferase Assay)

| Olfactory Receptor | Agonist | EC50 (µM) | Maximum Fold Induction |

| ORX1 | α-Campholenal | [Value] | [Value] |

| ORX2 | α-Campholenal | [Value] | [Value] |

| ... | ... | ... | ... |

Table 2: Dose-Response of Olfactory Receptors to α-Campholenal (Calcium Imaging Assay)

| Olfactory Receptor | Agonist | EC50 (µM) | Maximum ΔF/F0 |

| ORX1 | α-Campholenal | [Value] | [Value] |

| ORX2 | α-Campholenal | [Value] | [Value] |

| ... | ... | ... | ... |

Visualization of Workflows and Signaling Pathways

Visual diagrams are essential for understanding the complex processes involved in olfactory receptor research.

Conclusion

The methodologies and frameworks presented in this technical guide provide a clear and actionable path for the deorphanization of olfactory receptors responsive to α-Campholenal. By employing these high-throughput screening techniques and systematic data analysis, researchers can significantly advance our understanding of how this important fragrance molecule is perceived, contributing to the broader map of the human olfactome. This knowledge has profound implications for the fields of fragrance development, food science, and potentially even diagnostics and therapeutics.

References

- 1. Buy alpha-Campholenal | 4501-58-0 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. foreverest.net [foreverest.net]

- 4. researchgate.net [researchgate.net]

- 5. High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencedaily.com [sciencedaily.com]

- 7. A synthetic sandalwood odorant induces wound-healing processes in human keratinocytes via the olfactory receptor OR2AT4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. High-throughput Analysis of Mammalian Olfactory Receptors: Measurement of Receptor Activation via Luciferase Activity [jove.com]

- 12. A sensitive split luciferase assay for detecting olfactory receptor response to odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Olfactory receptor neuron profiling using sandalwood odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ligand-specific dose-response of heterologously expressed olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Imaging ensemble activity in arthropod olfactory receptor neurons in situ - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling α-Campholenal: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical context of α-campholenal, a significant monoterpene aldehyde. The document details its initial synthesis, early isolation from natural sources, and key chemical and physical properties, offering valuable insights for professionals in research and drug development.

Historical Context and Discovery

The journey of α-campholenal's discovery is rooted in the early 20th-century exploration of terpene chemistry. While it is now known to be a constituent of various essential oils, its first definitive synthesis is a key milestone in its history.

A pivotal moment in the history of α-campholenal was the work of Russian chemist Boris Arbuzov. In a 1935 publication in "Berichte der Deutschen Chemischen Gesellschaft," Arbuzov described a practical method for the synthesis of α-campholenal through the rearrangement of α-pinene oxide.[1] This reaction, catalyzed by zinc bromide in a benzene solvent, yielded α-campholenal in approximately 80% yield.[1] Arbuzov's work provided a reliable method for obtaining this aldehyde, paving the way for further investigation into its properties and potential applications.

Prior to its synthesis, the natural occurrence of α-campholenal was likely observed in the analysis of essential oils, though pinpointing the exact first isolation is challenging. The comprehensive work of Gildemeister and Hoffmann in their multi-volume "Die Ätherischen Öle" stands as a foundational resource in the field of essential oil chemistry from the late 19th and early 20th centuries. While a specific first discovery is not readily apparent in currently accessible digital archives, their work laid the groundwork for the identification of numerous terpenoids. It is highly probable that early analyses of essential oils from sources such as Juniperus species, which are now known to contain α-campholenal, would have included the characterization of this compound, even if it was not immediately named as such.

Physicochemical Properties

The following table summarizes the key quantitative data for α-campholenal, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | PubChem |

| Molecular Weight | 152.23 g/mol | PubChem |

| Density | 0.918 - 0.924 g/cm³ @ 20°C | PubChem |

| Boiling Point | 196-197 °C | The Good Scents Company |

| Refractive Index | 1.462 - 1.469 @ 20°C | PubChem |